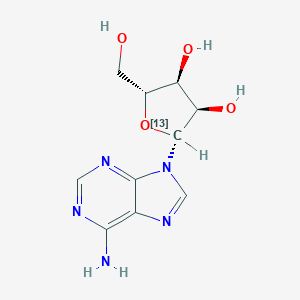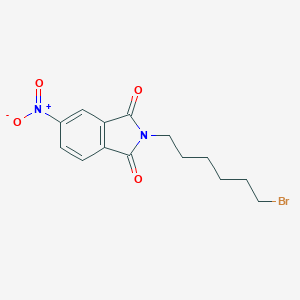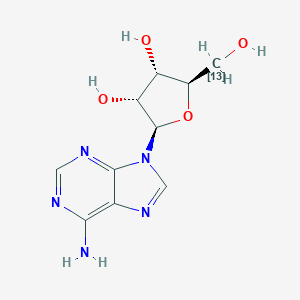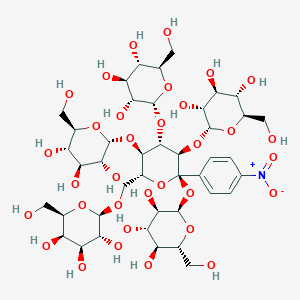![molecular formula C8H17N3O2 B117839 N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 159016-21-4](/img/structure/B117839.png)
N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester (NAPHA-t-Butyl ester) is a synthetic molecule with a variety of applications in scientific research. It is a versatile compound that can be used to synthesize other molecules and for a wide range of experiments. NAPHA-t-Butyl ester has been studied extensively in recent years and its potential applications are still being explored.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 'N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester' involves the condensation of tert-butyl N-hydroxycarbamate with 1,3-dibromopropane followed by reaction with hydrazine hydrate and then with chloroacetic acid. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Starting Materials
tert-butyl N-hydroxycarbamate, 1,3-dibromopropane, hydrazine hydrate, chloroacetic acid, sodium hydroxide
Reaction
Condensation of tert-butyl N-hydroxycarbamate with 1,3-dibromopropane in the presence of triethylamine to form tert-butyl 2-(bromomethyl)azepane-1-carboxylate., Reaction of tert-butyl 2-(bromomethyl)azepane-1-carboxylate with hydrazine hydrate in ethanol to form tert-butyl 2-(hydrazinomethyl)azepane-1-carboxylate., Reaction of tert-butyl 2-(hydrazinomethyl)azepane-1-carboxylate with chloroacetic acid in ethanol to form 'N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester., Treatment of 'N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester' with sodium hydroxide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
NAPHA-t-Butyl ester is a versatile compound that has been used in a variety of scientific research applications. It has been used to synthesize other molecules, such as amino acids and peptides. It has also been used in the synthesis of peptide-conjugated drugs, which are used in the treatment of cancer and other diseases. Additionally, NAPHA-t-Butyl ester has been used as a substrate for enzymatic synthesis, as a fluorescent probe for imaging, and as a reagent for in vitro studies.
Wirkmechanismus
NAPHA-t-Butyl ester has several mechanisms of action. It can act as a substrate for enzymatic synthesis, as a fluorescent probe for imaging, and as a reagent for in vitro studies. Additionally, it can act as a catalyst for the synthesis of other molecules, such as peptides and amino acids.
Biochemische Und Physiologische Effekte
NAPHA-t-Butyl ester has been studied extensively for its potential biochemical and physiological effects. Studies have shown that it can modulate the activity of enzymes, such as cytochrome P450, and can interact with proteins, such as the transcription factor NF-κB. Additionally, studies have shown that it can modulate the activity of certain hormones, such as adrenaline and cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
NAPHA-t-Butyl ester has several advantages and limitations for lab experiments. It is a versatile compound that can be used to synthesize other molecules and for a wide range of experiments. Additionally, it is a stable compound that can be stored for long periods of time. However, it is also a highly reactive compound and can be hazardous if not handled properly.
Zukünftige Richtungen
NAPHA-t-Butyl ester has a wide range of potential future applications in scientific research. It could be used to develop new drugs or treatments for diseases, such as cancer. Additionally, it could be used to synthesize new molecules or to create new materials. It could also be used in the development of new imaging techniques or in the development of new analytical methods. Finally, it could be used to study the effects of various environmental factors on biochemical and physiological processes.
Eigenschaften
IUPAC Name |
tert-butyl N-[(Z)-1-aminopropylideneamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-5-6(9)10-11-7(12)13-8(2,3)4/h5H2,1-4H3,(H2,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIIGGBUSJELIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)OC(C)(C)C)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

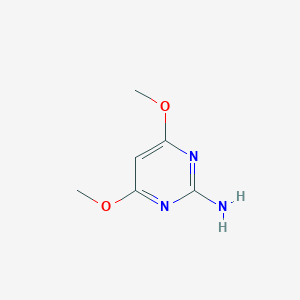
![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)
![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)
